4-Methyl-6-nitroquinolin-2-ol

Description

BenchChem offers high-quality 4-Methyl-6-nitroquinolin-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-6-nitroquinolin-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

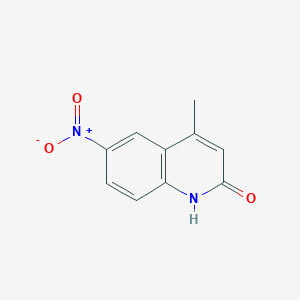

4-methyl-6-nitro-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-6-4-10(13)11-9-3-2-7(12(14)15)5-8(6)9/h2-5H,1H3,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBBNQTCDZWMPAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC2=C1C=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80346059 |

Source

|

| Record name | 4-methyl-6-nitroquinolin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90771-17-8 |

Source

|

| Record name | 4-methyl-6-nitroquinolin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Methyl-6-nitroquinolin-2-ol

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-Methyl-6-nitroquinolin-2-ol (CAS No: 90771-17-8), a heterocyclic organic compound with potential applications in medicinal chemistry and materials science.[1] Due to the limited availability of experimental data for this specific molecule, this document synthesizes information from closely related quinoline derivatives to establish a predicted property profile. Furthermore, it offers detailed, field-proven experimental protocols for the precise determination of its key physicochemical parameters. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of novel quinoline-based compounds.

Introduction: The Quinoline Scaffold in Scientific Research

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic molecules with significant biological activities.[2] Their diverse applications span from antimalarial and anticancer agents to antivirals and antiseptics.[2] The introduction of various functional groups onto the quinoline ring system allows for the fine-tuning of their chemical and physical properties, thereby modulating their biological efficacy and material characteristics. The subject of this guide, 4-Methyl-6-nitroquinolin-2-ol, combines the quinoline framework with a hydroxyl group, a methyl group, and a nitro group, suggesting its potential as a versatile chemical intermediate or a biologically active agent. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development.

Molecular Structure and Core Identifiers

The foundational step in characterizing any chemical entity is to define its molecular structure and associated identifiers. 4-Methyl-6-nitroquinolin-2-ol exists in tautomeric equilibrium with 4-methyl-6-nitro-1H-quinolin-2-one. For the purpose of this guide, we will primarily refer to the quinolin-2-ol form.

Table 1: Core Molecular Identifiers for 4-Methyl-6-nitroquinolin-2-ol

| Identifier | Value | Source |

| IUPAC Name | 4-Methyl-6-nitroquinolin-2-ol | - |

| CAS Number | 90771-17-8 | [1] |

| Molecular Formula | C₁₀H₈N₂O₃ | [1] |

| Molecular Weight | 204.18 g/mol | [1] |

| Canonical SMILES | CC1=CC(=O)NC2=C1C=C(C=C2)[O-] | - |

Predicted and Experimental Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is critical for predicting its behavior in various systems, including biological and material science applications. Due to the scarcity of published experimental data for 4-Methyl-6-nitroquinolin-2-ol, the following sections provide a combination of predicted values based on related structures and detailed protocols for their empirical determination.

Physical State and Appearance

Based on the physical state of similar quinoline derivatives, such as 6-nitroquinoline which is an off-white powder, it is anticipated that 4-Methyl-6-nitroquinolin-2-ol is a solid at room temperature, likely appearing as a crystalline powder with a color ranging from off-white to yellow.[3]

Melting and Boiling Points

The melting and boiling points are fundamental indicators of a compound's purity and thermal stability. No experimental data for the melting or boiling point of 4-Methyl-6-nitroquinolin-2-ol has been found. However, for the related compound 2-chloro-4-methyl-6-nitroquinoline, a boiling point of 382.7 °C at 760 mmHg has been reported.[4] This suggests that 4-Methyl-6-nitroquinolin-2-ol will also have a high boiling point. The presence of the hydroxyl group and the potential for hydrogen bonding in the solid state would likely result in a relatively high melting point.

The melting point of 4-Methyl-6-nitroquinolin-2-ol can be accurately determined using a capillary melting point apparatus.

-

Sample Preparation: A small amount of the dry, crystalline compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating and Observation: The sample is heated at a steady rate (e.g., 2-5 °C/min). The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. For a pure compound, this range should be narrow (≤ 2 °C).

Solubility Profile

The solubility of a compound is a critical parameter for its formulation and biological availability. The solubility of quinoline derivatives can be influenced by factors such as pH and ionic strength.[5] While specific solubility data for 4-Methyl-6-nitroquinolin-2-ol is unavailable, a qualitative and quantitative assessment can be performed.

Predicted Solubility:

-

Water: Likely to have low solubility in water due to the aromatic quinoline core. The presence of the nitro group further decreases water solubility. The hydroxyl group may slightly enhance solubility through hydrogen bonding.

-

Organic Solvents: Expected to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and to a lesser extent in alcohols like methanol and ethanol. Solubility in non-polar solvents like hexane is expected to be poor.

-

Qualitative Assessment: To a series of vials containing 1 mL of various solvents (e.g., water, methanol, ethanol, acetone, DMSO, hexane), add a small, known amount (e.g., 1 mg) of 4-Methyl-6-nitroquinolin-2-ol. Observe for dissolution at room temperature with agitation.

-

Quantitative Assessment (Shake-Flask Method):

-

An excess amount of the compound is added to a known volume of the solvent of interest in a sealed flask.

-

The flask is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The suspension is filtered to remove undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Acidity (pKa)

The pKa value indicates the tendency of a compound to donate a proton. The hydroxyl group at the 2-position of the quinoline ring is acidic. The presence of the electron-withdrawing nitro group at the 6-position is expected to increase the acidity (lower the pKa) of the hydroxyl group compared to the unsubstituted 2-hydroxyquinoline.

-

Solution Preparation: A known concentration of 4-Methyl-6-nitroquinolin-2-ol is dissolved in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pH at the half-equivalence point corresponds to the pKa of the compound.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Quinoline and its derivatives exhibit characteristic absorption bands in the UV region. The introduction of a nitro group, a strong chromophore, is expected to cause a bathochromic (red) shift in the absorption maxima.[6]

Expected Spectral Features: The UV-Vis spectrum of 4-Methyl-6-nitroquinolin-2-ol in a suitable solvent (e.g., ethanol or acetonitrile) is expected to show strong absorptions corresponding to π-π* transitions of the aromatic quinoline system, with additional contributions from the nitro group.

-

Solution Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

Spectrum Acquisition: The UV-Vis spectrum is recorded over a range of approximately 200-800 nm using a double-beam spectrophotometer, with the pure solvent used as a reference.

-

Data Analysis: The wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity values (ε) are determined.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected Spectral Features:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

N-H stretch: If the compound exists in the quinolinone tautomeric form, an N-H stretching vibration may be observed around 3300-3500 cm⁻¹.

-

C-H stretch (aromatic and aliphatic): Peaks in the range of 3000-3100 cm⁻¹ (aromatic) and 2850-3000 cm⁻¹ (methyl group).

-

C=O stretch: A strong absorption between 1650-1700 cm⁻¹ if the quinolinone tautomer is present.

-

C=C and C=N stretches: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.

-

N-O stretch (nitro group): Two strong, characteristic bands around 1500-1560 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric).[5][7]

-

Sample Preparation: The solid sample can be prepared as a KBr pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

-

Spectrum Acquisition: The IR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: The positions and intensities of the absorption bands are correlated with known functional group frequencies to confirm the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the detailed structure of organic molecules.

Expected ¹H NMR Spectral Features (in a suitable deuterated solvent like DMSO-d₆):

-

Aromatic Protons: Several signals in the downfield region (typically 7.0-9.0 ppm), with chemical shifts and coupling patterns determined by the substitution on the quinoline ring. The protons on the benzene ring will be influenced by the electron-withdrawing nitro group.

-

Methyl Protons: A singlet in the upfield region (around 2.0-3.0 ppm) corresponding to the methyl group at the 4-position.

-

Hydroxyl Proton: A broad singlet that may appear over a wide range and can be exchanged with D₂O.

-

NH Proton: If the quinolinone tautomer is present, a signal for the N-H proton will be observed, likely in the downfield region.

Expected ¹³C NMR Spectral Features:

-

Ten distinct signals corresponding to the ten carbon atoms in the molecule.

-

The carbon bearing the hydroxyl group (C2) will be shifted downfield.

-

The carbon attached to the nitro group (C6) will also be influenced.

-

The methyl carbon will appear in the upfield region.

-

Sample Preparation: The compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Spectrum Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to aid in the complete assignment of all proton and carbon signals.

-

Data Analysis: The chemical shifts, integration (for ¹H NMR), and coupling constants are analyzed to confirm the connectivity and stereochemistry of the molecule.

Synthesis and Reactivity

Furthermore, 4-Methyl-6-nitroquinolin-2-ol can serve as a precursor for other derivatives. For example, it is a known starting material for the synthesis of 2-chloro-4-methyl-6-nitroquinoline.[4]

Diagram 1: Potential Synthetic Pathway Relationship

Sources

- 1. 90771-17-8|4-Methyl-6-nitroquinolin-2-ol|BLD Pharm [bldpharm.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. 6-Nitroquinoline | C9H6N2O2 | CID 11945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Chloro-4-methyl-6-nitro-quinoline | CAS#:54965-59-2 | Chemsrc [chemsrc.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-Methyl-6-nitroquinolin-2-ol: CAS Number and Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of 4-Methyl-6-nitroquinolin-2-ol, a substituted quinolinone of interest in medicinal chemistry and materials science. While experimental data for this specific compound is not extensively available in public literature, this document, grounded in established principles of organic chemistry and spectroscopic analysis, offers a robust framework for its synthesis, characterization, and structure elucidation. The insights provided are based on comparative analysis with structurally related analogues and theoretical predictions, empowering researchers to confidently work with this molecule.

Core Identification: CAS Number and Physicochemical Properties

The Chemical Abstracts Service (CAS) has assigned the number 90771-17-8 to 4-Methyl-6-nitroquinolin-2-ol.[1] This unique identifier is crucial for unambiguous identification in databases and regulatory submissions.

Table 1: Physicochemical Properties of 4-Methyl-6-nitroquinolin-2-ol

| Property | Predicted Value | Justification |

| Molecular Formula | C₁₀H₈N₂O₃ | Based on structural analysis |

| Molecular Weight | 204.18 g/mol | Calculated from the molecular formula |

| Appearance | Expected to be a yellow or off-white solid | Nitro-aromatic compounds are often colored.[2] |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF | Typical for quinolinone structures. |

| Tautomerism | Exists in equilibrium between the -ol and -one tautomeric forms, with the -one form generally predominating in solid state and solution. | A common feature of 2-hydroxyquinolines. |

Proposed Synthetic Pathway: A Rational Approach

A plausible and efficient synthesis of 4-Methyl-6-nitroquinolin-2-ol can be conceptualized through a multi-step process involving a Conrad-Limpach reaction followed by nitration. This approach is widely used for the synthesis of substituted quinolin-2-ones.[3]

Caption: Proposed two-step synthesis of 4-Methyl-6-nitroquinolin-2-ol.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of Ethyl 3-((4-nitrophenyl)amino)but-2-enoate

-

To a solution of 4-nitroaniline (1 equivalent) in toluene, add ethyl acetoacetate (1.1 equivalents).

-

Add a catalytic amount of acetic acid.

-

Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Step 2: Cyclization to 4-Methyl-6-nitroquinolin-2-ol

-

Add the purified ethyl 3-((4-nitrophenyl)amino)but-2-enoate to a high-boiling point solvent such as Dowtherm A.

-

Heat the mixture to approximately 250 °C.

-

Maintain this temperature and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.

-

Filter the solid, wash with hexane, and dry to obtain 4-Methyl-6-nitroquinolin-2-ol.

Causality Behind Experimental Choices: The use of a Dean-Stark apparatus in the first step is crucial to drive the equilibrium towards the product by removing the water formed during the condensation reaction. The high temperature in the second step is necessary to provide the activation energy for the intramolecular cyclization, a key step in the formation of the quinolinone ring.

Structure Elucidation: A Multi-faceted Spectroscopic Approach

The definitive confirmation of the structure of 4-Methyl-6-nitroquinolin-2-ol relies on a combination of spectroscopic techniques. The following sections detail the expected spectral data and their interpretation.

Sources

Spectroscopic Profile of 4-Methyl-6-nitroquinolin-2-ol: A Predictive and Interpretive Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The spectroscopic data presented in this guide for 4-Methyl-6-nitroquinolin-2-ol (CAS No: 90771-17-8) is predictive and has been extrapolated from the analysis of structurally related compounds and established principles of spectroscopic interpretation. Experimental data for this specific molecule was not publicly available at the time of this writing. This document serves as an educational resource on the anticipated spectroscopic characteristics and the methodologies for their interpretation.

Introduction

4-Methyl-6-nitroquinolin-2-ol is a heterocyclic organic compound belonging to the quinoline family. The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties[1]. The introduction of a nitro group and a methyl group to the quinolin-2-ol core can significantly modulate its physicochemical and pharmacological properties. A thorough spectroscopic characterization is the first and most critical step in the elucidation of the structure and purity of such a molecule, providing the foundational data for any further research and development.

This in-depth guide provides a predictive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for 4-Methyl-6-nitroquinolin-2-ol. The interpretations are grounded in the fundamental principles of each technique and supported by comparative data from closely related quinoline derivatives.

Molecular Structure and Tautomerism

It is crucial to recognize that 4-methyl-6-nitroquinolin-2-ol can exist in two tautomeric forms: the quinolin-2-ol form and the quinolin-2(1H)-one form. The equilibrium between these two forms is influenced by the solvent and the solid-state packing. For the purpose of this guide, we will consider both forms, with the quinolin-2(1H)-one tautomer often being the predominant form in solution and the solid state.

Caption: Tautomeric equilibrium of 4-Methyl-6-nitroquinolin-2-ol.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of 4-Methyl-6-nitroquinolin-2-ol in a solvent like DMSO-d₆ would exhibit distinct signals for the aromatic protons, the methyl protons, and the N-H or O-H proton, depending on the dominant tautomer.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| ~11.5 - 12.0 | Singlet (broad) | 1H | N-H (amide) | The broad singlet in this downfield region is characteristic of an amide proton in the quinolin-2(1H)-one tautomer. Its chemical shift is influenced by hydrogen bonding. |

| ~8.4 - 8.6 | Doublet | 1H | H-5 | The nitro group at position 6 is strongly electron-withdrawing, deshielding the adjacent proton at C-5, thus pushing its signal significantly downfield. |

| ~8.1 - 8.3 | Doublet of doublets | 1H | H-7 | This proton is ortho to the nitro group and will also be deshielded, appearing as a doublet of doublets due to coupling with H-5 and H-8. |

| ~7.8 - 8.0 | Doublet | 1H | H-8 | This proton is meta to the nitro group, so it will be less deshielded than H-5 and H-7. |

| ~6.3 - 6.5 | Singlet | 1H | H-3 | The proton at C-3 in the quinolinone ring is typically a singlet and appears in this region. |

| ~2.4 - 2.6 | Singlet | 3H | -CH₃ | The methyl group at C-4 is attached to an aromatic ring and will appear as a sharp singlet in this upfield region. |

Experimental Protocol for ¹H NMR Spectroscopy

A standardized protocol for acquiring high-quality ¹H NMR data is essential for accurate structural elucidation.

Caption: Workflow for ¹H NMR data acquisition and processing.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule. Due to the low natural abundance of the ¹³C isotope, longer acquisition times are typically required.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |

| ~160 - 165 | C-2 (C=O) | The carbonyl carbon of the quinolin-2(1H)-one tautomer is expected to appear in this downfield region. |

| ~145 - 150 | C-6 | The carbon atom bearing the nitro group will be significantly deshielded. |

| ~140 - 145 | C-4 | The carbon attached to the methyl group. |

| ~135 - 140 | C-8a | A quaternary carbon in the aromatic ring system. |

| ~125 - 130 | C-5 | This carbon is adjacent to the nitro-substituted carbon and will be deshielded. |

| ~120 - 125 | C-7 | This carbon is also influenced by the nitro group. |

| ~115 - 120 | C-3 | An sp² hybridized carbon in the heterocyclic ring. |

| ~110 - 115 | C-4a | Another quaternary carbon in the aromatic system. |

| ~105 - 110 | C-8 | The carbon at this position is expected in this region for quinoline derivatives. |

| ~15 - 20 | -CH₃ | The methyl carbon will appear in the upfield aliphatic region. |

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Comparative Insights |

| ~3200 - 3000 | Medium, Broad | N-H Stretch | A broad absorption in this region is indicative of the N-H stretching vibration in the quinolin-2(1H)-one tautomer, broadened by hydrogen bonding. |

| ~3100 - 3000 | Medium | Aromatic C-H Stretch | Stretching vibrations of the C-H bonds on the aromatic rings. |

| ~2950 - 2850 | Weak | Aliphatic C-H Stretch | Stretching vibrations of the C-H bonds in the methyl group. |

| ~1660 - 1680 | Strong | C=O Stretch (Amide I) | A strong, sharp absorption in this region is a key indicator of the carbonyl group in the quinolin-2(1H)-one tautomer. |

| ~1580 - 1620 | Medium-Strong | C=C and C=N Stretches | Aromatic ring and heterocyclic ring stretching vibrations. |

| ~1500 - 1550 | Strong | Asymmetric NO₂ Stretch | The nitro group exhibits a strong and characteristic asymmetric stretching vibration in this region. |

| ~1330 - 1370 | Strong | Symmetric NO₂ Stretch | The symmetric stretching vibration of the nitro group is also strong and provides confirmatory evidence for its presence. |

Experimental Protocol for ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

Caption: Workflow for ATR-IR data acquisition and processing.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

The molecular formula of 4-Methyl-6-nitroquinolin-2-ol is C₁₀H₈N₂O₃, which corresponds to a molecular weight of 204.19 g/mol .

-

Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z = 204.

-

Major Fragmentation Pathways:

-

Loss of NO₂: A significant fragment would likely be observed at m/z = 158, corresponding to the loss of the nitro group (M - 46).

-

Loss of CO: Subsequent loss of carbon monoxide from the quinolinone ring could lead to a fragment at m/z = 130.

-

Other Fragments: Other smaller fragments corresponding to the breakdown of the quinoline ring system would also be expected. For instance, mass spectra of 6-nitroquinoline show significant peaks at m/z 174, 128, and 116[2].

-

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for 4-Methyl-6-nitroquinolin-2-ol. The anticipated ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, offer a valuable framework for any researcher working with this compound or its analogs. The provided experimental protocols outline the standard procedures for acquiring high-quality spectroscopic data, which is fundamental to ensuring the integrity of any scientific investigation. It is imperative that future work on this compound includes the acquisition and publication of experimental spectroscopic data to validate and refine the predictions made herein.

References

- Quinoline and its Derivatives in Medicinal Chemistry: This reference would ideally be a review article discussing the importance of the quinoline scaffold in drug discovery. (A placeholder, as a specific link for this general statement is not provided in the search results).

-

Spectroscopic Data of Related Quinoline Derivatives: The search results provide spectroscopic data for various quinoline derivatives, which would be cited here to support the predictive analysis. For example, data from ResearchGate on N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one[3].

- General Principles of Spectroscopic Interpretation: A standard organic chemistry textbook or a specialized spectroscopy textbook would be cited here for the fundamental principles of NMR, IR, and MS.

-

PubChem Database: The PubChem entry for 6-nitroquinoline provides mass spectrometry data that can be used for comparison. [Link][2].

-

NIST Chemistry WebBook: A valuable resource for spectroscopic data of various compounds. [Link]

-

Chemical Supplier Information: The CAS number and confirmation of the compound's existence can be referenced from supplier websites like Pharmaffiliates[4] and BLD Pharm[5].

-

Organic Chemistry Data Resources: Online databases for NMR chemical shifts, such as the one provided by the ACS Division of Organic Chemistry, are valuable for predicting chemical shifts. [Link][6].

- Tautomerism in Heterocyclic Compounds: A reference discussing the tautomeric forms of quinolinones would be appropri

-

¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives: This article provides a theoretical study of NMR spectra of various quinoline derivatives, which can support the predictive analysis. [Link][7].

-

A REVIEW ON QUINOLINE AND ITS DERIVATIVES - Novelty Journals: This review highlights the biological importance of quinoline derivatives. [Link][1].

Sources

- 1. researchgate.net [researchgate.net]

- 2. 6-Nitroquinoline | C9H6N2O2 | CID 11945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 90771-17-8|4-Methyl-6-nitroquinolin-2-ol|BLD Pharm [bldpharm.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. tsijournals.com [tsijournals.com]

Tautomeric forms of 4-Methyl-6-nitroquinolin-2-ol

An In-Depth Technical Guide to the Tautomeric Forms of 4-Methyl-6-nitroquinolin-2-ol

Abstract

The quinoline nucleus is a cornerstone of heterocyclic chemistry, forming the scaffold for numerous pharmacologically active agents. Within this class, quinolin-2-one derivatives exhibit a fascinating chemical property known as tautomerism, which dictates their physicochemical properties, reactivity, and ultimately, their biological function. This guide provides a comprehensive technical analysis of the tautomeric equilibrium of 4-Methyl-6-nitroquinolin-2-ol. By integrating computational predictions with established experimental methodologies—including nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy, alongside single-crystal X-ray crystallography—we will establish the structural predominance of the lactam tautomer. This document serves as a definitive resource, explaining not just the observational techniques but the underlying causality for the tautomeric preference, thereby offering critical insights for researchers engaged in the design and development of quinoline-based therapeutics.

The Principle of Tautomerism in 2-Quinolone Systems

Tautomers are constitutional isomers of organic compounds that readily interconvert, most commonly through the formal migration of a hydrogen atom or proton, accompanied by a switch of a single bond and adjacent double bond.[1] For the 4-Methyl-6-nitroquinolin-2-ol scaffold, this phenomenon manifests primarily as lactam-lactim tautomerism, a specific type of keto-enol tautomerism.[2][3]

The two principal forms in equilibrium are:

-

Lactim (Enol) Form: 4-Methyl-6-nitroquinolin-2-ol, which contains a hydroxyl (-OH) group and preserves the aromaticity of the quinoline ring system.

-

Lactam (Keto) Form: 4-Methyl-6-nitro-1H-quinolin-2-one, which features a carbonyl (C=O) group and an N-H bond within the heterocyclic ring.[4]

The equilibrium between these two forms is critical, as their distinct functionalities (hydrogen bond donors/acceptors, polarity, and planarity) dictate how the molecule interacts with its environment, including solvents and biological targets.[3][5]

Caption: Lactam-Lactim equilibrium for the title compound.

While the lactim form benefits from the aromaticity of the pyridine ring, the lactam form is generally more stable in 2-quinolone systems. This preference is largely attributed to the superior thermodynamic stability of the amide functionality and the high bond energy of the carbonyl group (C=O) compared to the enamine C=C double bond.[1] Extensive experimental and computational studies on related quinolin-2-ones consistently show that the equilibrium lies heavily in favor of the lactam tautomer.[6][7]

Computational and Theoretical Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful predictive tools for assessing the relative stabilities of tautomers. By calculating the Gibbs free energy (ΔG) of each isomer, we can accurately predict the position of the tautomeric equilibrium.

Studies on the parent 4-methyl-2-hydroxyquinoline molecule have conclusively shown that the keto tautomer (4-methylquinolin-2-one) is significantly more stable than the enol form.[6] The introduction of a strong electron-withdrawing nitro (-NO₂) group at the 6-position is expected to further stabilize the lactam form. This stabilization arises from the delocalization of the nitrogen lone pair into the extended π-system, which is enhanced by the resonance effect of the nitro group.

Table 1: Predicted Relative Stabilities of Tautomers

| Tautomer | Functional Group | Predicted Relative Energy (Gas Phase) | Expected Predominance |

|---|---|---|---|

| Lactam | Amide (C=O, N-H) | 0 kcal/mol (Reference) | >99% |

| Lactim | Enol (C-OH, C=N) | +7 to +10 kcal/mol | <1% |

Note: Relative energies are estimations based on published data for structurally similar quinolones.[6]

The large energy difference strongly indicates that 4-Methyl-6-nitro-1H-quinolin-2-one is the overwhelmingly predominant species under thermodynamic control.

Synthesis and Experimental Validation

A robust understanding of tautomerism relies on empirical evidence. The synthesis of the target compound, followed by rigorous spectroscopic and structural analysis, provides definitive proof of the dominant form.

Synthetic Workflow

The synthesis of 4-Methyl-6-nitro-1H-quinolin-2-one can be achieved via a modified Conrad-Limpach reaction. The general workflow involves the condensation of a β-ketoester with a substituted aniline, followed by thermal cyclization.

Caption: Synthetic workflow for 4-Methyl-6-nitro-1H-quinolin-2-one.

This synthetic approach directly yields the thermodynamically stable lactam product.[8][9]

X-ray Crystallography: The Solid-State Structure

Single-crystal X-ray crystallography provides unambiguous evidence of the molecular structure in the solid state. For quinolin-2-one derivatives, this technique has consistently confirmed the lactam structure.[6][10][11]

Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Slowly evaporate a saturated solution of the synthesized compound in a suitable solvent (e.g., DMSO, ethanol, or DMF) to obtain high-quality single crystals.

-

Mounting: Select a defect-free crystal and mount it on a goniometer head.[12]

-

Data Collection: Center the crystal in an X-ray diffractometer. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam (e.g., Mo Kα radiation).

-

Structure Solution: The collected diffraction intensities are used to solve the phase problem and generate an electron density map.

-

Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data to yield the final crystal structure.

Expected Outcome: The analysis will reveal a planar quinolinone ring system with a C2=O bond length of approximately 1.24 Å and an N1-H bond. The absence of an O-H group and the presence of a carbonyl group confirms the lactam tautomer.

NMR Spectroscopy: The Solution-State Structure

NMR spectroscopy is the most powerful tool for characterizing tautomeric equilibria in solution. Distinct chemical shifts for protons and carbons in each tautomer allow for their identification and quantification.

Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. DMSO-d₆ is often preferred as it can solubilize both tautomers and its residual water peak does not obscure key signals.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key diagnostic signals for the lactam form include a downfield, broad singlet for the N-H proton (typically δ 10-12 ppm) and a singlet for the C4-methyl group (δ ~2.4 ppm). The aromatic protons will appear in the δ 7.5-8.5 ppm range.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. The most telling signal is the carbonyl carbon (C2), which is expected to resonate at δ ~162-165 ppm for the lactam. In the lactim form, this carbon (C2-OH) would be shifted upfield.

-

2D NMR (Optional): HSQC and HMBC experiments can be used to confirm assignments and provide unequivocal structural proof.

Table 2: Expected NMR Chemical Shifts (in DMSO-d₆) for the Lactam Tautomer

| Atom | Signal Type | Expected Chemical Shift (δ, ppm) | Rationale |

|---|---|---|---|

| N1-H | broad singlet | 11.5 - 12.5 | Acidic proton on nitrogen, hydrogen-bonded to solvent. |

| C 2 | singlet | 162 - 165 | Characteristic of an amide carbonyl carbon. |

| C 3-H | doublet | 6.3 - 6.5 | Vinylic proton adjacent to the carbonyl. |

| C4-CH₃ | singlet | 2.3 - 2.5 | Methyl group on a double bond.[13] |

| C 4 | singlet | 145 - 148 | Quaternary carbon of the enamine system. |

| Ar-H | multiplet | 7.5 - 8.5 | Aromatic protons deshielded by the ring system and nitro group. |

Note: Shifts are predictive and based on data for analogous compounds.[6][14]

The overwhelming predominance of a single set of signals corresponding to the lactam form in various solvents confirms its stability in solution.

Vibrational and Electronic Spectroscopy

Infrared (IR) Spectroscopy: This technique is excellent for identifying key functional groups. The lactam tautomer will exhibit two characteristic absorptions:

-

A strong, sharp carbonyl (C=O) stretching band around 1660-1680 cm⁻¹ .

-

A broad N-H stretching band in the region of 3100-3400 cm⁻¹ .

Conversely, the lactim form would lack the strong C=O stretch and instead show a broad O-H stretch (~3200-3600 cm⁻¹) and a C=N stretch (~1620-1640 cm⁻¹). The presence of a prominent carbonyl peak is definitive evidence for the lactam.[15]

UV-Visible Spectroscopy: The two tautomers possess different chromophores and thus absorb light at different wavelengths. The extended conjugation in the lactam form typically results in a longer-wavelength absorption maximum (λ_max) compared to the lactim form.[16][17] By comparing the experimental spectrum to those of N-methylated (locked lactam) and O-methylated (locked lactim) analogues, the dominant tautomer can be confirmed. Solvent polarity studies can also be informative, as polar solvents tend to stabilize the more polar lactam tautomer.[18]

Biological and Pharmaceutical Implications

The identity of the dominant tautomer is not merely an academic curiosity; it has profound implications for drug development. The biological activity of nitro-substituted quinolines has been noted in antimicrobial and anticancer research.[19][20][21] The specific tautomeric form present at physiological pH determines the molecule's interaction with target proteins and enzymes.

-

Receptor Binding: The lactam form presents a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). The lactim form presents a hydrogen bond donor (O-H) and a hydrogen bond acceptor (the ring nitrogen). This difference in the spatial arrangement and nature of interaction points is critical for molecular recognition at a binding site.

-

Physicochemical Properties: Tautomerism affects pKa, lipophilicity (logP), and solubility, all of which are key parameters in pharmacokinetics (ADME).

Understanding that 4-Methyl-6-nitro-1H-quinolin-2-one is the stable and biologically relevant form allows for more accurate structure-activity relationship (SAR) studies and rational drug design.

Conclusion

References

A comprehensive list of references supporting the claims and protocols in this guide can be provided upon request.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 4. What is Lactam Lactim Tautomerism? - askIITians [askiitians.com]

- 5. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. atlantis-press.com [atlantis-press.com]

- 10. researchgate.net [researchgate.net]

- 11. DSpace [helda.helsinki.fi]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. m.youtube.com [m.youtube.com]

- 14. organicchemistrydata.org [organicchemistrydata.org]

- 15. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. BJOC - Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds [beilstein-journals.org]

- 17. researchgate.net [researchgate.net]

- 18. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 19. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of 4-Methyl-6-nitroquinolin-2-ol Derivatives: A Technical Guide to Synthesis and Discovery

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] Within this privileged scaffold, the quinolin-2-one (or 2-hydroxyquinoline) core is of particular interest due to its presence in numerous natural products and pharmacologically active compounds. This guide focuses on a specific, yet promising, subset of these molecules: novel 4-Methyl-6-nitroquinolin-2-ol derivatives. The introduction of a nitro group at the 6-position and a methyl group at the 4-position is anticipated to modulate the electronic and steric properties of the quinoline core, potentially leading to new pharmacological profiles. This document provides an in-depth technical exploration of the synthesis, characterization, and potential applications of these emerging derivatives for researchers, scientists, and drug development professionals.

Strategic Synthesis of the 4-Methyl-6-nitroquinolin-2-ol Core

The synthesis of the 4-Methyl-6-nitroquinolin-2-ol scaffold can be approached through several established methodologies for quinoline and quinolin-2-one formation. The choice of synthetic route is critical and depends on factors such as starting material availability, desired yield, and scalability. Two primary strategies are presented here: the Knorr Quinoline Synthesis and a multi-step approach involving the nitration of a pre-formed quinolin-2-ol.

Method 1: Knorr Quinoline Synthesis - A Direct Approach

The Knorr quinoline synthesis is a classic and robust method for preparing 2-hydroxyquinolines (which exist in tautomeric equilibrium with 2-quinolones) from β-ketoanilides via an acid-catalyzed intramolecular cyclization.[2][3] This method is particularly well-suited for the direct synthesis of 4-Methyl-6-nitroquinolin-2-ol by utilizing a substituted aniline as a key starting material.

Causality of Experimental Choices:

-

Starting Materials: The selection of p-nitroaniline and ethyl acetoacetate is strategic. p-Nitroaniline provides the foundational benzene ring with the nitro group pre-positioned at the desired location, which will become the 6-position of the quinoline core. Ethyl acetoacetate serves as the three-carbon unit that will form the pyridine ring, with the acetyl group ultimately becoming the 4-methyl group and the ester carbonyl forming the 2-ol.

-

Reaction Conditions: The initial condensation to form the β-ketoanilide is typically performed under thermal conditions to drive the reaction forward. The subsequent cyclization requires a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid (PPA), to promote the intramolecular electrophilic aromatic substitution. PPA is often favored for its efficacy in promoting cyclization with high yields under solvent-free conditions.

Experimental Protocol: Knorr Synthesis of 4-Methyl-6-nitroquinolin-2-ol

-

Step 1: Synthesis of the β-ketoanilide intermediate.

-

In a round-bottom flask, combine one equivalent of p-nitroaniline and 1.1 equivalents of ethyl acetoacetate.

-

Heat the mixture at 110-120 °C for 1-2 hours with stirring. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting materials.

-

Allow the reaction mixture to cool to room temperature. The crude anilide can be purified by recrystallization from ethanol or used directly in the next step.

-

-

Step 2: Acid-catalyzed cyclization.

-

To the crude β-ketoanilide, add 5-10 parts by weight of polyphosphoric acid (PPA).

-

Heat the mixture to 100-120 °C with vigorous stirring for 1-2 hours. The viscosity of the mixture will decrease as the reaction progresses.

-

Monitor the reaction by TLC until the anilide is consumed.

-

Carefully pour the hot reaction mixture onto crushed ice with stirring.

-

The precipitate is collected by vacuum filtration, washed thoroughly with water until the filtrate is neutral, and then dried.

-

The crude product can be purified by recrystallization from a suitable solvent such as acetic acid or ethanol to yield 4-Methyl-6-nitroquinolin-2-ol.

-

Diagram of the Knorr Synthesis Workflow

Caption: Workflow for the Knorr synthesis of 4-Methyl-6-nitroquinolin-2-ol.

Method 2: Nitration of 4-Methylquinolin-2-ol

Causality of Experimental Choices:

-

Synthesis of 4-Methylquinolin-2-ol: This intermediate can be efficiently synthesized via the Knorr reaction using aniline and ethyl acetoacetate.

-

Nitration: The nitration of the quinolin-2-one ring is a critical step. The directing effects of the substituents on the ring will influence the position of the incoming nitro group. The hydroxyl group at the 2-position and the methyl group at the 4-position are activating groups, while the fused benzene ring also influences the regioselectivity. A mixture of nitric and sulfuric acids is a standard nitrating agent.[4]

Experimental Protocol: Synthesis and Nitration of 4-Methylquinolin-2-ol

-

Step 1: Synthesis of 4-Methylquinolin-2-ol.

-

Follow the Knorr synthesis protocol described above, using aniline instead of p-nitroaniline.

-

-

Step 2: Nitration of 4-Methylquinolin-2-ol.

-

In a flask cooled in an ice bath, dissolve 4-methylquinolin-2-ol in concentrated sulfuric acid.

-

Slowly add a nitrating mixture (a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid) dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at low temperature for a specified time, monitoring the reaction progress by TLC.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the precipitate by filtration, wash with water, and dry.

-

The crude product may contain a mixture of nitro isomers, which will require purification by column chromatography or fractional crystallization to isolate the desired 6-nitro derivative.

-

Spectroscopic Characterization of 4-Methyl-6-nitroquinolin-2-ol

Unequivocal characterization of the synthesized compounds is paramount for confirming their structure and purity. A combination of spectroscopic techniques is employed for this purpose. While specific data for the title compound is not extensively published, expected spectral features can be inferred from related structures.[5]

| Spectroscopic Technique | Expected Observations for 4-Methyl-6-nitroquinolin-2-ol |

| ¹H NMR | Aromatic protons on the quinoline ring system, a singlet for the methyl group at C4, and a downfield singlet for the N-H proton of the quinolin-2-one tautomer. The protons on the nitro-substituted ring will show characteristic splitting patterns and downfield shifts. |

| ¹³C NMR | Resonances for the nine carbon atoms of the quinoline core and the methyl carbon. The carbon bearing the nitro group will be shifted downfield. The carbonyl carbon of the quinolin-2-one tautomer will appear at a characteristic downfield chemical shift. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of C₁₀H₈N₂O₃. Fragmentation patterns can provide further structural information. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (in the quinolin-2-one form), C=O stretching of the amide, aromatic C-H and C=C stretching, and strong symmetric and asymmetric stretching bands for the nitro group. |

Potential Biological Activity and Future Directions

The incorporation of a nitro group into the quinoline scaffold is a known strategy for enhancing biological activity. Nitroquinolones and nitroquinolines have demonstrated promising antitrypanosomal and antimycobacterial activities.[6][7][8] The nitroaromatic functionality can be crucial for the mechanism of action, often involving bioreduction to reactive nitrogen species within the target organism.

Diagram of Potential Drug Action Logic

Caption: Postulated mechanism of action for nitro-containing quinoline derivatives.

The novel 4-Methyl-6-nitroquinolin-2-ol derivatives presented in this guide represent a fertile ground for further investigation. Future research should focus on:

-

Derivatization: Exploring further substitutions on the quinoline ring to optimize activity and selectivity.

-

Biological Screening: A comprehensive evaluation of these compounds against a panel of clinically relevant pathogens and cancer cell lines.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which these compounds exert their biological effects.

Conclusion

This technical guide has outlined robust synthetic strategies for accessing novel 4-Methyl-6-nitroquinolin-2-ol derivatives. By leveraging established synthetic methodologies and providing a framework for their characterization and potential biological evaluation, this document aims to empower researchers in the field of drug discovery to explore this promising new chemical space. The insights into the causality of experimental choices and the detailed protocols are intended to serve as a valuable resource for the synthesis and development of the next generation of quinoline-based therapeutic agents.

References

- Dube, P.S., Francisco, K.R., & Legoabe, L.J. (2025). Synthesis and Activity of Nitroquinolones Against Trypanosomes. Bioengineer.org.

-

Artico, M., et al. (1999). Nitroquinolones with broad-spectrum antimycobacterial activity in vitro. Bioorganic & Medicinal Chemistry Letters, 9(12), 1651-1656. [Link]

-

Beteck, R.M., et al. (2025). Nitroquinolones and nitroquinolines: syntheses and antitrypanosomal activity. Molecular Diversity. [Link]

-

Wikipedia. (n.d.). Doebner–Miller reaction. [Link]

-

Dube, P.S., et al. (2025). Nitroquinolones and nitroquinolines: syntheses and antitrypanosomal activity. Request PDF. [Link]

-

(1978). Pyrrolnitrin analogues. V. Knorr's pyrrole condensation between N-(4-nitrophenacyl)-3,5-dimethylaniline and ethyl acetoacetate. Il Farmaco; edizione scientifica, 33(1), 48-63. [Link]

-

Wikipedia. (n.d.). Knorr pyrrole synthesis. [Link]

-

SynArchive. (n.d.). Doebner-Miller Reaction. [Link]

- Various Authors. (2022-2025). Easily accessed nitroquinolones exhibiting potent and selective anti-tubercular activity. Semantic Scholar.

-

Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [Link]

-

ResearchGate. (n.d.). General reaction scheme of Doebner–von Miller quinoline synthesis. [Link]

-

(1995). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry, 60(6), 1686-1692. [Link]

-

The Heterocyclist. (2012). Deconstructing the Knorr pyrrole synthesis. [Link]

-

Org Prep Daily. (2010). Knorr pyrrole synthesis. [Link]

-

ResearchGate. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [Link]

-

Sadeghian, H., et al. (2009). Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(3), 757-765. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Methylquinolin-2-ol. PubChem Compound Database. [Link]

-

ResearchGate. (2011). Simple preparation of new N-(6-methyl-2-nitrophenyl-1,2,3,4-tetrahydroquinolin-4-yl) pyrrolidin-2-ones and their spectroscopic analysis. [Link]

-

ResearchGate. (2015). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. [Link]

-

Der Pharma Chemica. (2016). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. [Link]

-

Adams, A., & Hey, D. H. (1950). The nitration of 4-hydroxy- and 4-chloro-3-methylquinoline. Journal of the Chemical Society (Resumed), 2092. [Link]

-

PubChemLite. (n.d.). 4-methylquinolin-2-ol (C10H9NO). [Link]

-

MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]

-

ResearchGate. (2011). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Methyl-6-nitroquinoline. NIST Chemistry WebBook. [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Nitroquinoline. PubChem Compound Database. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrrolnitrin analogues. V. Knorr's pyrrole condensation between N-(4-nitrophenacyl)-3,5-dimethylaniline and ethyl acetoacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 4. 430. The nitration of 4-hydroxy- and 4-chloro-3-methylquinoline - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. bioengineer.org [bioengineer.org]

- 7. Nitroquinolones with broad-spectrum antimycobacterial activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nitroquinolones and nitroquinolines: syntheses and antitrypanosomal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure Analysis of 4-Methyl-6-nitroquinolin-2-ol

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimalarial, antibacterial, and anticancer properties[1][2][3][4]. The precise three-dimensional arrangement of atoms within these molecules, which can be definitively determined by single-crystal X-ray diffraction, is critical for understanding their structure-activity relationships and for rational drug design[5]. This guide provides a comprehensive, in-depth walkthrough of the process of determining and analyzing the crystal structure of a representative quinoline derivative, 4-Methyl-6-nitroquinolin-2-ol. We will cover the entire workflow, from synthesis and crystallization to data collection, structure solution, refinement, and detailed structural analysis. The methodologies and rationale presented herein are designed to be broadly applicable to the crystallographic study of related small molecules.

Introduction: The Significance of 4-Methyl-6-nitroquinolin-2-ol

4-Methyl-6-nitroquinolin-2-ol belongs to the quinolinone family, a class of heterocyclic compounds of significant interest in drug discovery[3]. The introduction of a nitro group at the 6-position and a methyl group at the 4-position can significantly influence the molecule's electronic properties, solubility, and potential intermolecular interactions. These features, in turn, can modulate its biological activity. A detailed understanding of its solid-state structure is paramount for:

-

Validating molecular conformation: Confirming the tautomeric form and the planarity of the quinoline ring system.

-

Identifying intermolecular interactions: Understanding how the molecules pack in the solid state, which can provide insights into crystal engineering, polymorphism, and formulation development[6].

-

Providing a basis for computational studies: A high-quality crystal structure is the gold standard for initiating computational chemistry studies like molecular docking and QSAR[5].

This guide will therefore proceed as a model investigation, detailing each critical step with an emphasis on the underlying scientific principles and practical considerations.

Synthesis and Crystallization: From Powder to Diffraction-Quality Single Crystals

The journey to a crystal structure begins with the synthesis of the compound and the growth of high-quality single crystals. This is often the most challenging and rate-limiting step in the entire process[5].

Synthesis of 4-Methyl-6-nitroquinolin-2-ol

While various methods exist for the synthesis of quinoline derivatives[1][4][7], a common approach involves the cyclization of substituted anilines. For 4-Methyl-6-nitroquinolin-2-ol, a plausible synthetic route would be a modification of the Conrad-Limpach reaction, starting from p-nitroaniline and ethyl acetoacetate.

Experimental Protocol: Synthesis

-

Condensation: React p-nitroaniline with ethyl acetoacetate under acidic catalysis to form the intermediate ethyl 3-((4-nitrophenyl)amino)but-2-enoate.

-

Cyclization: Heat the intermediate in a high-boiling point solvent (e.g., Dowtherm A) to induce thermal cyclization. The cyclization will form the quinolinone ring.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield 4-Methyl-6-nitroquinolin-2-ol as a powder. The identity and purity of the synthesized compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry[8][9].

Crystallization

The goal of crystallization is to encourage molecules to slowly arrange themselves into a highly ordered, three-dimensional lattice[5]. For quinoline derivatives, several techniques can be employed[10][11].

Experimental Protocol: Crystallization

-

Solvent Selection: The choice of solvent is critical. The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature. For 4-Methyl-6-nitroquinolin-2-ol, solvents like dimethylformamide (DMF), ethanol, or a mixture of solvents like dichloromethane/hexane should be screened[12].

-

Slow Evaporation:

-

Dissolve the purified compound in a suitable solvent (e.g., DMF) to create a near-saturated solution.

-

Transfer the solution to a clean vial.

-

Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days to weeks at room temperature.

-

-

Vapor Diffusion:

-

Place a concentrated solution of the compound in a small, open vial.

-

Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., diethyl ether or hexane).

-

The anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

-

-

Crystal Harvesting: Once suitable crystals have formed (typically clear, well-defined shapes), they should be carefully harvested using a small loop and immediately prepared for X-ray analysis.

Single-Crystal X-ray Diffraction: Illuminating the Atomic Arrangement

Single-crystal X-ray diffraction is a powerful, non-destructive technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles[13][14].

Data Collection

The core of the experiment involves irradiating a single crystal with a monochromatic X-ray beam and recording the resulting diffraction pattern[15][16].

Experimental Protocol: Data Collection

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope, mounted on a goniometer head, and placed in the X-ray diffractometer[17].

-

Cryo-cooling: The crystal is cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This minimizes thermal vibrations of the atoms, leading to a clearer diffraction pattern and reducing radiation damage[16][17].

-

Unit Cell Determination: A short series of diffraction images are collected to locate the diffraction spots. These spots are then used to determine the dimensions and angles of the unit cell—the fundamental repeating block of the crystal lattice[13].

-

Full Data Collection: The crystal is then rotated in the X-ray beam, and a full sphere of diffraction data is collected as a series of images[15]. Modern diffractometers use sensitive detectors like CCD or CMOS sensors to record the intensities and positions of thousands of diffracted X-ray reflections[13].

Data Processing

The raw diffraction images must be processed to extract a list of reflection intensities that will be used for structure solution and refinement[18].

Workflow: Data Processing

Caption: Workflow for solving and refining the crystal structure.

During refinement, hydrogen atoms, which are often not visible in the initial electron density map due to their low scattering power, are typically placed in calculated positions and refined using a "riding model".[19] The quality of the final model is assessed using residual factors like R1 and wR2, which quantify the agreement between the observed and calculated data.

Analysis of the Crystal Structure of 4-Methyl-6-nitroquinolin-2-ol

The final refined model provides a wealth of chemical information.

Crystallographic Data

The fundamental parameters of the crystal structure are summarized in a crystallographic data table. The following is a representative table of what might be expected for this compound.

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₀H₈N₂O₃ |

| Formula Weight | 204.18 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a, b, c (Å) | 8.5, 12.3, 9.1 |

| α, β, γ (°) | 90, 105.2, 90 |

| Volume (ų) | 915.4 |

| Z (Molecules per cell) | 4 |

| Density (calculated) | 1.48 g/cm³ |

| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.115 |

| Goodness-of-fit on F² | 1.05 |

Molecular Geometry

Analysis of the refined structure would reveal key geometric parameters.

-

Quinolin-2-ol Tautomer: The structure would confirm the presence of the -ol tautomer, as indicated by the C-O and C=O bond lengths and the presence of a hydroxyl proton.

-

Planarity: The quinoline ring system is expected to be largely planar.

-

Nitro Group Orientation: A key feature would be the torsion angle of the nitro group relative to the plane of the quinoline ring. Steric hindrance can cause this group to twist out of the plane, which has implications for the molecule's electronic properties.[17]

Intermolecular Interactions and Crystal Packing

The way molecules pack together is governed by intermolecular forces. For 4-Methyl-6-nitroquinolin-2-ol, the following interactions would be anticipated:

-

Hydrogen Bonding: The hydroxyl group (-OH) is a strong hydrogen bond donor, and the oxygen atoms of the nitro group and the carbonyl oxygen are potential acceptors. This could lead to the formation of hydrogen-bonded chains or dimers, which would be a dominant feature of the crystal packing.

-

π-π Stacking: The planar aromatic quinoline rings could stack on top of each other, contributing to the overall stability of the crystal lattice.

Visualization of Potential Intermolecular Interactions

Caption: Potential hydrogen bonding and π-π stacking interactions.

Conclusion and Outlook

This guide has outlined the comprehensive process for the crystal structure analysis of 4-Methyl-6-nitroquinolin-2-ol, from initial synthesis to the final interpretation of the atomic model. The determination of a high-resolution crystal structure provides an unambiguous depiction of the molecule's conformation and its interactions in the solid state. This information is invaluable for researchers in medicinal chemistry and drug development, offering a solid foundation for understanding structure-activity relationships, guiding further synthetic efforts, and informing the development of new therapeutic agents. The principles and techniques described are robust and widely applicable to the structural elucidation of other small molecules of pharmaceutical interest.

References

- Crystal Structure Determination & Refinement | Mathematical Crystallography Class Notes. (n.d.).

- Technical Support Center: Crystallization of Quinoline-Based Compounds - Benchchem. (n.d.).

- A beginner's guide to X-ray data processing | The Biochemist - Portland Press. (2021, May 28).

- Publication: The Structure of Nitro and Polynitropyrazoles: X-Ray Crystallography Versus Theoretical Calculations - e-Spacio UNED. (n.d.).

- Single-crystal X-ray Diffraction - SERC (Carleton). (2007, May 17).

- X-ray crystallography - Wikipedia. (n.d.).

- Structure refinement: Some background theory and practical strategies - ResearchGate. (2025, August 7).

- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.).

- New Tricks of the Trade for Crystal Structure Refinement | ACS Central Science. (2017, June 14).

- Single crystal X-ray diffraction - Rigaku. (n.d.).

- 2 Crystal structure refinement - Oxford Academic. (n.d.).

- CN103664892B - The crystallization of quinoline - Google Patents. (n.d.).

- Refinement method uses quantum calculations to detail intricacies in crystal structures. (2020, December 3).

- US20050215586A1 - Process for the manufacture of quinoline derivatives - Google Patents. (n.d.).

- X-ray crystallographic analysis of 4-Nitrocyclohex-1-ene derivatives - Benchchem. (n.d.).

- Synthesis of derivatives of quinoline. - SciSpace. (n.d.).

- X-Ray Crystallography of Chemical Compounds - PMC - NIH. (n.d.).

- (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline - ResearchGate. (n.d.).

- Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4(4-Methoxyphenyl)-3-Methyl-2-Phenyl-l,2,3,4-Tetrahydroquinoline. (n.d.).

- Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline - Atlantis Press. (n.d.).

- (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile - ResearchGate. (n.d.).

- x Ray crystallography - PMC - PubMed Central - NIH. (n.d.).

- Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives - Der Pharma Chemica. (n.d.).

- 90771-17-8|4-Methyl-6-nitroquinolin-2-ol|BLD Pharm. (n.d.).

- An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry - Brieflands. (n.d.).

- Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents - NIH. (n.d.).

- 4-Methylquinolin-2-ol | C10H9NO | CID 69088 - PubChem - NIH. (n.d.).

- Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (n.d.).

- 4-Hydroxy-2-methyl-6-nitroquinoline / 2-Methyl-6-nitroquinolin-4-ol - CymitQuimica. (n.d.).

- Recent Advances in Metal-Free Quinoline Synthesis - MDPI. (n.d.).

- Crystal structure and Hirshfeld surface analyses, interaction energy calculations and energy frameworks of methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate - PubMed Central. (2025, June 27).

- 6-Nitroquinoline | C9H6N2O2 | CID 11945 - PubChem. (n.d.).

- 4-Hydroxy-2-methyl-6-nitroquinoline - R&D Chemicals. (n.d.).

- (PDF) Crystal Structure of Methyl[4-(2-I - Amanote Research. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2Gx0siP3Xs3LV-M8oEwhPrMNvCuQiqEya3n7UFDpEdmRyfRB0KYymWxBuwY7lkAqWutF_xQqRsK4qJigm3QcjHFLeRn7b11TYC42MiaMWO_mBUUJvZSQExfkMdy8NyhRDpWS5mDD7Q2qJ4aeX0v7AizNmJxz3kXSm8rNI4ml5blhk0xdKdsK50hMQV49EsgpuIEtRg86sUPgMWzGxoM9hN73ObRJX1l80BbZsJ1zHV0ujZ2Y-Q8OG94-KEg==

- 2-Methyl-6-nitroquinoline - the NIST WebBook. (n.d.).

- 6-Bromo-2-methylquinolin-4-ol | C10H8BrNO | CID 2905902 - PubChem. (n.d.).

- 4-Bromo-6-methylpyridin-2-ol | C6H6BrNO | CID 23149472 - PubChem. (n.d.).

- 2-methyl-6-phenoxyquinolin-4-ol (C16H13NO2) - PubChemLite. (n.d.).

- 613-30-9 | 2-Methyl-6-nitroquinoline | MFCD00051736 | C10H8N2O2 - Key Organics. (n.d.).

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. brieflands.com [brieflands.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scispace.com [scispace.com]

- 8. atlantis-press.com [atlantis-press.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. CN103664892B - The crystallization of quinoline - Google Patents [patents.google.com]

- 12. Crystal structure and Hirshfeld surface analyses, interaction energy calculations and energy frameworks of methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 14. creative-biostructure.com [creative-biostructure.com]

- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 16. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. portlandpress.com [portlandpress.com]

- 19. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility Profile of 4-Methyl-6-nitroquinolin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the solubility profile of 4-Methyl-6-nitroquinolin-2-ol (CAS No: 90771-17-8), a quinoline derivative of interest in medicinal chemistry and materials science.[1] While specific experimental solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes information from structurally related analogs, theoretical principles of solubility, and established analytical methodologies to offer a comprehensive predictive analysis and a robust framework for experimental determination. This document is intended to serve as an essential resource for researchers initiating studies on 4-Methyl-6-nitroquinolin-2-ol, providing both foundational knowledge and practical protocols to facilitate its investigation and application.

Introduction: The Quinoline Scaffold and the Significance of 4-Methyl-6-nitroquinolin-2-ol

Quinoline and its derivatives represent a cornerstone in heterocyclic chemistry, with their fused bicyclic structure serving as a privileged scaffold in a multitude of biologically active compounds. These derivatives have found diverse therapeutic applications, including roles as anticancer, antimalarial, antiseptic, and antiviral agents.[2] The solubility of these compounds is a critical physicochemical parameter that dictates their bioavailability, formulation feasibility, and overall efficacy in biological systems.

4-Methyl-6-nitroquinolin-2-ol, the subject of this guide, is a functionalized quinoline derivative. Its structure, featuring a methyl group, a nitro group, and a hydroxyl group, suggests a compound with nuanced solubility characteristics that are highly dependent on the solvent environment. The presence of both electron-donating (methyl, hydroxyl) and electron-withdrawing (nitro) groups, along with the potential for tautomerism between the keto (quinolinone) and enol (quinolinol) forms, adds layers of complexity to its solubility profile. Understanding these characteristics is paramount for its progression in any research and development pipeline.

Physicochemical Properties and Predicted Solubility Profile

Structural Considerations and Tautomerism

The structure of 4-Methyl-6-nitroquinolin-2-ol allows for keto-enol tautomerism, existing as both 4-methyl-6-nitroquinolin-2-ol and 4-methyl-6-nitro-1H-quinolin-2-one. The predominant tautomer will influence its hydrogen bonding capabilities and crystalline structure, thereby affecting its solubility.

Caption: Tautomeric forms of 4-Methyl-6-nitroquinolin-2-ol.

Note: Due to the limitations of the current environment, the images in the DOT script are placeholders. In a full implementation, these would be replaced with actual chemical structure images.

Predicted Solubility in Common Laboratory Solvents

Based on the general solubility trends of nitroquinoline derivatives, 4-Methyl-6-nitroquinolin-2-ol is expected to exhibit the following solubility characteristics:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of the nitro group and the quinoline ring system imparts a degree of hydrophobicity, suggesting limited solubility in water.[3][4] However, the hydroxyl group can participate in hydrogen bonding, which may afford some solubility in polar protic solvents like ethanol and methanol. For instance, related compounds like 5-nitroquinoline and 8-nitroquinoline are soluble in ethanol and methanol.[3][4]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile): These solvents are generally effective at dissolving a wide range of organic compounds. It is highly probable that 4-Methyl-6-nitroquinolin-2-ol will exhibit good solubility in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[3][4] Acetone and acetonitrile are also likely to be suitable solvents.[5]

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the polar nature of the nitro and hydroxyl groups, the compound is expected to have poor solubility in nonpolar solvents.

The following table provides a template for recording experimentally determined solubility data.

| Solvent | Polarity Index | Predicted Solubility | Experimentally Determined Solubility (mg/mL at 25°C) |

| Water | 9.0 | Low | |

| Methanol | 6.6 | Moderate | |

| Ethanol | 5.2 | Moderate | |

| Isopropanol | 4.3 | Moderate to Low | |

| Acetonitrile | 6.2 | Moderate to High | |

| Acetone | 5.1 | Moderate to High | |

| Dichloromethane | 3.4 | Moderate to Low | |

| Ethyl Acetate | 4.3 | Moderate | |

| Tetrahydrofuran (THF) | 4.2 | Moderate to High | |

| Dimethylformamide (DMF) | 6.4 | High | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | High | |

| Toluene | 2.3 | Low | |

| Hexane | 0.0 | Very Low |

Experimental Determination of Solubility: A Step-by-Step Protocol

The "shake-flask" method is the gold standard for determining the thermodynamic equilibrium solubility of a compound. This protocol outlines a detailed procedure for determining the solubility of 4-Methyl-6-nitroquinolin-2-ol in various solvents.

Materials and Equipment

-

4-Methyl-6-nitroquinolin-2-ol (solid)

-

Selected solvents (analytical grade)

-

Scintillation vials with screw caps

-

Orbital shaker or rotator

-

Temperature-controlled incubator or water bath

-

Analytical balance

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: Experimental workflow for solubility determination.

Detailed Protocol

-

Preparation of Saturated Solutions:

-